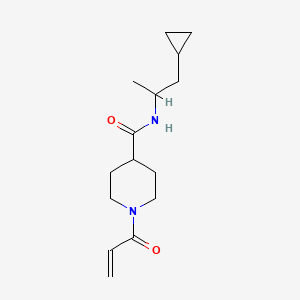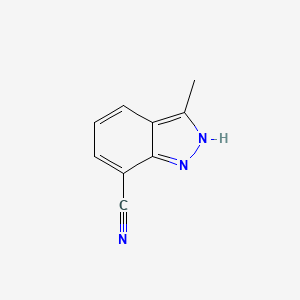![molecular formula C8H9F3N2O2 B2557723 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1153329-93-1](/img/structure/B2557723.png)
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the CAS Number: 1153329-93-1 . It has a molecular weight of 222.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule .Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds similar to 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds. They are explored for developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Heterocycles
The chemistry of pyrazole derivatives, including those similar to 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, is crucial for the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for generating a wide range of heterocycles, demonstrating their versatility and value in synthetic chemistry (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, related to 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These findings highlight the compound's significant scaffold structure in medicinal chemistry and its potential as a guide for scientists aiming to develop new therapeutic agents (Cetin, 2020).
Environmental Degradation
Research on polyfluoroalkyl chemicals, which include derivatives of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, focuses on their environmental degradation, particularly the microbial degradation pathways. Understanding these pathways is essential for assessing the environmental fate and effects of these chemicals, as well as their transformation into perfluoroalkyl and polyfluoroalkyl acids in nature (Liu & Avendaño, 2013).
Anticancer Agents Development
Synthetic strategies involving pyrazoline derivatives, akin to 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, are explored for developing new anticancer agents. These strategies emphasize the potential of pyrazolines as a promising moiety for anticancer research, highlighting the compound's role in generating biologically active agents with significant anticancer activity (Ray et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRBXDUQRMCGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
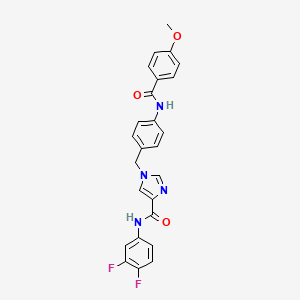
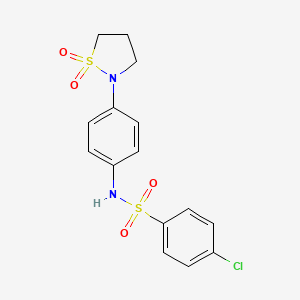
![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
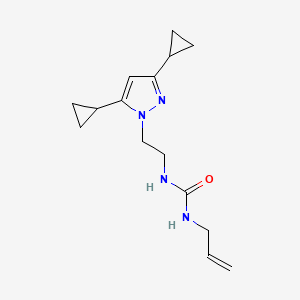

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)


